Halogenation of ethyl 1-methyl-2-oxocyclohexanecarboxylate: This method uses dihalogeno ketoesters (VIa) (VIIa) to yield ethyl 3-bromo-2-oxocyclohexanecarboxylate in a pure state by a direct acidic hydrolysis or by a two-step hydrolysis using morpholine. []
Selenium dioxide oxidation: Ethyl 1-methyl-2-oxocyclohexanecarboxylate is oxidized with selenium dioxide to produce a diketone intermediate, followed by hydrolysis and decarboxylation to obtain the desired product. []
Cupric chloride reaction: Treating ethyl 1-methyl-2-oxocyclohexanecarboxylate with cupric chloride in a 50% acetic acid solution can also yield the target compound. []
DMSO oxidation: Ethyl 3-bromo-1-methyl-2-oxocyclohexanecarboxylate is oxidized with dimethyl sulfoxide, affording ethyl 3-bromo-2-oxocyclohexanecarboxylate along with a byproduct, 3-bromo-6-ethoxycarbonyl-2-hydroxy-6-methyl-2-cyclohexen-1-one. []
Chemical Reactions Analysis
Hydrolysis and decarboxylation: The compound undergoes hydrolysis and decarboxylation to yield 2-hydroxy-3-methyl-2-cyclohexen-1-one, a flavor component of coffee aroma. []
Selenium dioxide oxidation: The oxidation of ethyl 1-methyl-2-oxocyclohexanecarboxylate with selenium dioxide, followed by hydrolysis and decarboxylation, ultimately results in the formation of ethyl 3-bromo-2-oxocyclohexanecarboxylate. []
Applications
Synthesis of 2-hydroxy-3-methyl-2-cyclohexen-1-one: It serves as a key intermediate in the synthesis of 2-hydroxy-3-methyl-2-cyclohexen-1-one, a flavor component found in coffee aroma. []
Related Compounds
2-Hydroxy-3-methyl-2-cyclohexen-1-one
Compound Description: This compound (Ia) is a key flavor component found in coffee aroma [].
Relevance: It is a significant derivative of Ethyl 3-bromo-2-oxocyclohexanecarboxylate (IIa). Notably, selenium dioxide oxidation of IIa yields α-diketone (IIIa) which upon hydrolysis and decarboxylation produces 2-Hydroxy-3-methyl-2-cyclohexen-1-one (Ia) []. Moreover, treating IIa with cupric chloride in a 50% acetic acid solution also results in the formation of Ia [].
Ethyl 1-methyl-2-oxocyclohexanecarboxylate
Compound Description: This compound (IIa) serves as a crucial precursor in the synthesis of 2-hydroxy-3-methyl-2-cyclohexen-1-one (Ia) [], a notable flavor component of coffee aroma.
Relevance: Ethyl 1-methyl-2-oxocyclohexanecarboxylate (IIa) can be converted into 2-hydroxy-3-methyl-2-cyclohexen-1-one (Ia) through a series of chemical reactions, highlighting their close structural relationship [].
α-Diketone (IIIa)
Compound Description: This compound (IIIa) is an intermediate formed during the synthesis of 2-hydroxy-3-methyl-2-cyclohexen-1-one (Ia) from Ethyl 3-bromo-2-oxocyclohexanecarboxylate (IIa) [].
Relevance: α-Diketone (IIIa) is a product of the selenium dioxide oxidation of Ethyl 3-bromo-2-oxocyclohexanecarboxylate (IIa) [].
Compound Description: This compound (IV) serves as a precursor in the synthesis of α-diketone (IIIa) [].
Relevance: Dimethyl sulfoxide oxidation of Ethyl 3-bromo-1-methyl-2-oxocyclohexanecarboxylate (IV) leads to the formation of α-diketone (IIIa), along with 3-bromo-6-ethoxycarbonyl-2-hydroxy-6-methyl-2-cyclohexen-1-one (V) []. This shared synthetic pathway indicates a structural similarity between compound IV and Ethyl 3-bromo-2-oxocyclohexanecarboxylate.
Compound Description: This compound (V) is a byproduct formed during the synthesis of α-diketone (IIIa) from Ethyl 3-bromo-1-methyl-2-oxocyclohexanecarboxylate (IV) [].
Relevance: 3-Bromo-6-ethoxycarbonyl-2-hydroxy-6-methyl-2-cyclohexen-1-one (V) shares a similar cyclic structure and functional groups with Ethyl 3-bromo-2-oxocyclohexanecarboxylate, making it a structurally related compound. Both are generated through the dimethyl sulfoxide oxidation of Ethyl 3-bromo-1-methyl-2-oxocyclohexanecarboxylate (IV) [].
Dihalogeno Ketoesters (VIa) (VIIa)
Compound Description: These compounds result from the halogenation of Ethyl 3-bromo-2-oxocyclohexanecarboxylate (IIa) [].
Relevance: Dihalogeno Ketoesters (VIa) (VIIa) are produced by direct acidic hydrolysis or a two-step hydrolysis using morpholine, signifying their structural relation to Ethyl 3-bromo-2-oxocyclohexanecarboxylate [].
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7-Oxooctanoic acid is fatty acid formed by the action of acid synthases from acetyl-CoA and malonyl-CoA precursors. 7-keto-n-caprylic acid is a medium-chain fatty acid.